3-Hydroxy-1-(3-methylphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
3-Hydroxy-1-(3-methylphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-methylphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted anilines with pyridine derivatives under acidic or basic conditions.
Cyclization: Formation of the imidazopyridine ring through intramolecular cyclization.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted imidazopyridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(3-methylphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a similar nitrogen-containing ring system.
Uniqueness
3-Hydroxy-1-(3-methylphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a complex and intriguing compound with potential applications in various scientific fields
Properties
Molecular Formula |
C21H25N2O+ |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O/c1-16-9-11-18(12-10-16)21(24)15-22(19-7-5-6-17(2)14-19)20-8-3-4-13-23(20)21/h5-7,9-12,14,24H,3-4,8,13,15H2,1-2H3/q+1 |
InChI Key |
CGUMXROHAWDPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC(=C4)C)O |
Origin of Product |
United States |
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